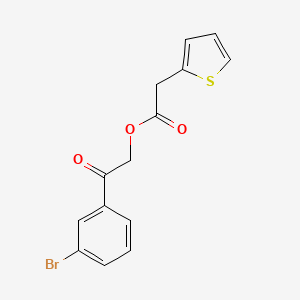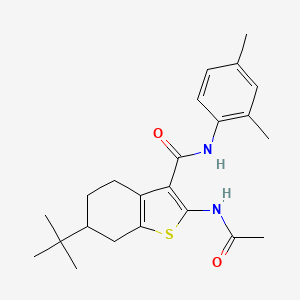![molecular formula C20H19FN2O6 B3933493 2-(4-methyl-3-nitrophenyl)-2-oxoethyl 5-[(4-fluorophenyl)amino]-5-oxopentanoate](/img/structure/B3933493.png)
2-(4-methyl-3-nitrophenyl)-2-oxoethyl 5-[(4-fluorophenyl)amino]-5-oxopentanoate
説明
2-(4-methyl-3-nitrophenyl)-2-oxoethyl 5-[(4-fluorophenyl)amino]-5-oxopentanoate, also known as FMNO, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. FMNO belongs to the class of nitroaromatic compounds and is known for its antimicrobial and anti-inflammatory properties.
科学的研究の応用
2-(4-methyl-3-nitrophenyl)-2-oxoethyl 5-[(4-fluorophenyl)amino]-5-oxopentanoate has been extensively studied for its potential applications in the field of medicine. It has been shown to have antimicrobial properties against various bacterial strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. 2-(4-methyl-3-nitrophenyl)-2-oxoethyl 5-[(4-fluorophenyl)amino]-5-oxopentanoate has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
作用機序
The exact mechanism of action of 2-(4-methyl-3-nitrophenyl)-2-oxoethyl 5-[(4-fluorophenyl)amino]-5-oxopentanoate is not fully understood, but it is believed to act by inhibiting the growth of bacterial cells and reducing inflammation in the body. 2-(4-methyl-3-nitrophenyl)-2-oxoethyl 5-[(4-fluorophenyl)amino]-5-oxopentanoate has been shown to inhibit the activity of enzymes involved in bacterial cell wall synthesis, leading to bacterial cell death. It has also been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
2-(4-methyl-3-nitrophenyl)-2-oxoethyl 5-[(4-fluorophenyl)amino]-5-oxopentanoate has been shown to have minimal toxicity and is well-tolerated in animal studies. It has been found to have low cytotoxicity against human cells, making it a potential candidate for the development of new antimicrobial and anti-inflammatory drugs. 2-(4-methyl-3-nitrophenyl)-2-oxoethyl 5-[(4-fluorophenyl)amino]-5-oxopentanoate has also been found to have antioxidant properties, which may contribute to its anti-inflammatory effects.
実験室実験の利点と制限
One of the advantages of 2-(4-methyl-3-nitrophenyl)-2-oxoethyl 5-[(4-fluorophenyl)amino]-5-oxopentanoate is its broad-spectrum antimicrobial activity, making it a potential candidate for the treatment of various bacterial infections. It also has anti-inflammatory properties, making it a potential candidate for the treatment of various inflammatory diseases. However, the limitations of 2-(4-methyl-3-nitrophenyl)-2-oxoethyl 5-[(4-fluorophenyl)amino]-5-oxopentanoate include its low solubility in water, which may affect its bioavailability, and its high cost of synthesis.
将来の方向性
Future research on 2-(4-methyl-3-nitrophenyl)-2-oxoethyl 5-[(4-fluorophenyl)amino]-5-oxopentanoate could focus on optimizing its synthesis method to reduce the cost and improve its bioavailability. Further studies could also investigate its potential applications in the treatment of various bacterial infections and inflammatory diseases. The mechanism of action of 2-(4-methyl-3-nitrophenyl)-2-oxoethyl 5-[(4-fluorophenyl)amino]-5-oxopentanoate could also be further elucidated to understand its effects on bacterial cells and the inflammatory response. Additionally, the potential use of 2-(4-methyl-3-nitrophenyl)-2-oxoethyl 5-[(4-fluorophenyl)amino]-5-oxopentanoate as a therapeutic agent in animal models could be explored to determine its safety and efficacy.
特性
IUPAC Name |
[2-(4-methyl-3-nitrophenyl)-2-oxoethyl] 5-(4-fluoroanilino)-5-oxopentanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O6/c1-13-5-6-14(11-17(13)23(27)28)18(24)12-29-20(26)4-2-3-19(25)22-16-9-7-15(21)8-10-16/h5-11H,2-4,12H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWSGTNHKAHAWME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)COC(=O)CCCC(=O)NC2=CC=C(C=C2)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(1-azepanyl)-2-oxoethyl]-N-(2-methylphenyl)methanesulfonamide](/img/structure/B3933415.png)
![(4-ethoxyphenyl)[5-nitro-2-(1-piperidinyl)phenyl]methanone](/img/structure/B3933417.png)
![4-[1-benzoyl-3-(4-methylbenzoyl)-2-imidazolidinyl]-N,N-dimethylaniline](/img/structure/B3933422.png)

![ethyl 2-benzyl-3-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]amino}-3-oxopropanoate](/img/structure/B3933432.png)
![4-methyl-N-{2-[(1-piperidinylacetyl)amino]ethyl}benzamide](/img/structure/B3933434.png)
![3-(1,3-benzodioxol-5-yl)-5-(1-benzofuran-2-ylmethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B3933439.png)
![5-bromo-N-{[(2-chloro-4-nitrophenyl)amino]carbonothioyl}-2-methoxybenzamide](/img/structure/B3933455.png)

![N-(4-methoxyphenyl)-4-methyl-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide](/img/structure/B3933477.png)
![1-(1,3-benzodioxol-5-yl)-2-(2,3-dihydro-9H-imidazo[1,2-a]benzimidazol-9-yl)ethanone hydrobromide](/img/structure/B3933486.png)

![N-{[4-(4-chloro-2-nitrophenyl)-1-piperazinyl]carbonothioyl}-4-ethoxybenzamide](/img/structure/B3933521.png)
![propyl 4-({[(4-butoxybenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B3933522.png)